

# Ethyl 5-chloronicotinate chemical properties

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## Compound of Interest

Compound Name: Ethyl 5-chloronicotinate

Cat. No.: B1295656

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## Chemical Identity and Physical Properties

**Ethyl 5-chloronicotinate**, also known as ethyl 5-chloropyridine-3-carboxylate, is a substituted pyridine derivative. Its structure features a pyridine ring chlorinated at the 5-position with an ethyl ester group at the 3-position. This arrangement makes it a versatile building block in organic synthesis.<sup>[1][2]</sup>

## Core Properties

The fundamental properties of **Ethyl 5-chloronicotinate** are summarized below. Note that some reported values, such as boiling point and density, show slight variations across different sources.

Property	Value	Source(s)
CAS Number	20825-98-3	[1][3]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> ClNO <sub>2</sub>	[1]
Molecular Weight	185.61 g/mol	[1]
Appearance	Colorless liquid	[1]
Boiling Point	247.9°C at 760 mmHg	[1][3]
Density	1.245 g/cm <sup>3</sup>	[1][3]
Flash Point	103.7°C	[1][3]
Refractive Index	1.524	[1][3]
Vapor Pressure	0.025 mmHg at 25°C	[1][3]
Storage	Sealed in a dry place at room temperature.	[1]

## Solubility

**Ethyl 5-chloronicotinate** is soluble in many common organic solvents, including ethanol and ether.[1] Its solubility in aqueous solutions is limited.

## Spectroscopic Profile

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **Ethyl 5-chloronicotinate**. While a specific, comprehensive spectral analysis for this exact isomer is not detailed in the provided search results, a typical profile can be inferred based on its structure and data from related compounds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chlorine atom and the ester group.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display eight distinct signals, including those for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the five carbons of the pyridine ring.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O (carbonyl) stretching of the ester group, typically found in the region of  $1700\text{--}1750\text{ cm}^{-1}$ . Other significant peaks will include C-O stretching, C-Cl stretching, and aromatic C-H and C=C/C=N stretching vibrations.
- Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom ( $M^+$  and  $M+2$  peaks in an approximate 3:1 ratio) would be a key diagnostic feature. Fragmentation patterns would likely involve the loss of the ethoxy group ( $-\text{OCH}_2\text{CH}_3$ ) or the entire ester group.

## Experimental Protocols

### Synthesis of Ethyl 5-chloronicotinate

**Ethyl 5-chloronicotinate** is typically synthesized via Fischer esterification of 5-chloronicotinic acid with ethanol in the presence of an acid catalyst.<sup>[1]</sup>

Reaction: 5-chloronicotinic acid + Ethanol → **Ethyl 5-chloronicotinate** + Water

Materials:

- 5-chloronicotinic acid
- Anhydrous ethanol (excess)
- Concentrated sulfuric acid (catalyst)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

### Methodology:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser, add 5-chloronicotinic acid and an excess of anhydrous ethanol.
- **Catalysis:** Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- **Reflux:** Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.
- **Washing:** Wash the organic layer sequentially with water and then brine to remove any remaining impurities.
- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.
- **Solvent Removal:** Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent, yielding the crude product.

## Purification

The crude **Ethyl 5-chloronicotinate** can be purified by vacuum distillation or column chromatography to obtain the final product with high purity.

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